molecular formula C16H12F3NO2 B5884066 N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B5884066
M. Wt: 307.27 g/mol
InChI Key: MIYDDAHVFPWCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamides, which are known for their diverse biological activities.

Scientific Research Applications

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In particular, N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been found to inhibit the replication of hepatitis C virus (HCV) by targeting the viral nonstructural protein 5B (NS5B). N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been found to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of HCV NS5B by binding to its active site and preventing the formation of the viral RNA. N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in cancer cells. N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets. However, N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its antiviral effects against HCV and other viruses. Another direction is to explore its potential as an anti-inflammatory and immunomodulatory agent for the treatment of various inflammatory diseases. Additionally, the development of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide derivatives with improved solubility and reduced toxicity could be a promising avenue for future research. Finally, the use of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide as a tool compound for the study of various signaling pathways and cellular processes could also be an interesting area for future investigation.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The mechanism of action of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high doses. There are several future directions for the research on N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide, including further investigation of its antiviral and anti-inflammatory effects, the development of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide derivatives, and the use of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide as a tool compound for the study of various signaling pathways and cellular processes.

Synthesis Methods

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-acetylphenylboronic acid with 2-(trifluoromethyl)benzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-10(21)11-5-4-6-12(9-11)20-15(22)13-7-2-3-8-14(13)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYDDAHVFPWCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide

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